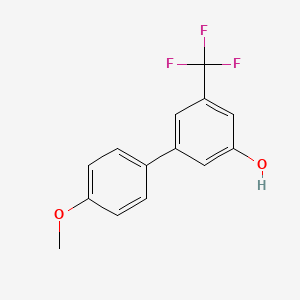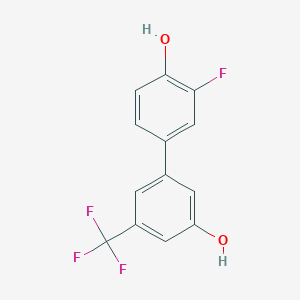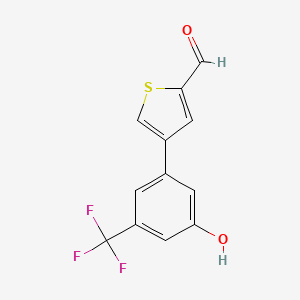
5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) is a compound with a wide range of applications in the scientific and medical fields. It is a synthetic compound that is used in the synthesis of various compounds and has been studied for its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) has been studied for its potential use in the treatment of various diseases. Its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of conditions such as cancer, cardiovascular diseases, diabetes, and neurodegenerative diseases. In addition, its ability to modulate the activity of enzymes and receptors has been studied for its potential use in the treatment of infectious diseases.
Wirkmechanismus
The mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) is not fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, it has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) have been studied in various animal models. Studies have shown that the compound has anti-inflammatory and antioxidant effects, as well as the ability to modulate the activity of various enzymes and receptors. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) in laboratory experiments is its high purity and stability. It is also relatively easy to prepare and is readily available, making it a convenient and cost-effective option for researchers. However, it should be noted that the compound is toxic and should be handled with care. In addition, its effects on humans have not been extensively studied and it should be used with caution.
Zukünftige Richtungen
The potential applications of 5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) are vast and its effects on humans have not been extensively studied. As such, there is a great deal of potential for further research into its potential use in the treatment of various diseases. In addition, further research is needed to better understand its mechanism of action and to identify potential side effects. Finally, further studies are needed to assess the safety and efficacy of the compound in humans.
Synthesemethoden
5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol (95%) can be synthesized using a variety of methods. The most common method is the reaction of 5-fluoro-2-hydroxyphenol with trifluoromethanesulfonic anhydride in the presence of a base. This reaction yields the desired product in a high yield. Other methods of synthesis include the reaction of 5-fluoro-2-hydroxyphenol with trifluoromethanesulfonic acid and the reaction of 5-fluoro-2-hydroxyphenol with trifluoroacetic anhydride.
Eigenschaften
IUPAC Name |
4-fluoro-2-[3-hydroxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-9-1-2-12(19)11(6-9)7-3-8(13(15,16)17)5-10(18)4-7/h1-6,18-19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBVLPFPHQWIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CC(=C2)O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686566 |
Source


|
| Record name | 5-Fluoro-5'-(trifluoromethyl)[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-hydroxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-30-0 |
Source


|
| Record name | 5-Fluoro-5'-(trifluoromethyl)[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














